molecular formula C25H21BrClNO3 B1266001 ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 65295-49-0

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No. B1266001
CAS RN: 65295-49-0
M. Wt: 498.8 g/mol
InChI Key: MFJPBJVWUYEEPB-UHFFFAOYSA-N
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Description

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, which will be referred to as 3-bromo-2-chlorophenyl-3-methylbutanoate (3-BCMB) in It is widely used in research and development in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. 3-BCMB is a versatile compound, with a variety of applications in laboratory experiments. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BCMB.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate' involves the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide, followed by reaction with 3-(4-bromophenoxy)benzyl alcohol and subsequent esterification with 4-dimethylaminopyridine and butyric anhydride.

Starting Materials
2-(4-chlorophenyl)-3-methylbutanoic acid, cyanomethyl bromide, 3-(4-bromophenoxy)benzyl alcohol, 4-dimethylaminopyridine, butyric anhydride

Reaction
Step 1: React 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide in the presence of triethylamine to form the corresponding cyanomethyl ester., Step 2: Add 3-(4-bromophenoxy)benzyl alcohol to the reaction mixture and heat under reflux to form the desired product., Step 3: Esterify the product with 4-dimethylaminopyridine and butyric anhydride to form the final compound.

Scientific Research Applications

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has a wide range of applications in scientific research. It is used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been used in the development of new materials, such as polymers, as it is a good source of reactive functional groups. ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has also been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols.

Mechanism Of Action

The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is not yet fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, it has been suggested that it may also act as an antioxidant, which helps to protect cells from oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate are not yet fully understood. It has been shown to have anti-tumor and anti-inflammatory properties, as well as antioxidant activity. It has also been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Advantages And Limitations For Lab Experiments

The main advantage of using ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in a suitable solvent before it can be used. In addition, it is not stable in air and must be stored in an airtight container.

Future Directions

There are a number of potential future directions for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate. It could be used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It could also be used in the development of new materials, such as polymers. In addition, it could be used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols. Finally, it could be further studied to determine its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJPBJVWUYEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058150
Record name Brofenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

CAS RN

65295-49-0
Record name ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brofenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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